molecular formula C12H16FNO4S2 B2376921 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448068-74-3

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No.: B2376921
CAS No.: 1448068-74-3
M. Wt: 321.38
InChI Key: FOUOGOIRHUEFPZ-UHFFFAOYSA-N
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Description

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzenesulfonyl chloride and pyrrolidine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
  • 1-((4-Methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
  • 1-((4-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Uniqueness

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to specific molecular targets or alter its physical properties, such as solubility and stability.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S2/c1-9-7-10(3-4-12(9)13)20(17,18)14-6-5-11(8-14)19(2,15)16/h3-4,7,11H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUOGOIRHUEFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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